molecular formula C9H14N2O2 B12906920 Acetamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)- CAS No. 57067-95-5

Acetamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)-

Cat. No.: B12906920
CAS No.: 57067-95-5
M. Wt: 182.22 g/mol
InChI Key: FHQJBFRBPDBYLF-UHFFFAOYSA-N
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Description

N-isopropyl-N-(4-methyloxazol-2-yl)acetamide is a chemical compound with a unique structure that includes an oxazole ring, an isopropyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-N-(4-methyloxazol-2-yl)acetamide typically involves the reaction of 4-methyloxazole with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-methyloxazole is reacted with isopropylamine in the presence of a base such as sodium hydroxide.

    Step 2: The resulting intermediate is then treated with acetic anhydride to form N-isopropyl-N-(4-methyloxazol-2-yl)acetamide.

Industrial Production Methods

In an industrial setting, the production of N-isopropyl-N-(4-methyloxazol-2-yl)acetamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-N-(4-methyloxazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.

Scientific Research Applications

N-isopropyl-N-(4-methyloxazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-isopropyl-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-4-methoxybenzamide: Similar in structure but with a methoxy group instead of an oxazole ring.

    N-isopropyl-2-phenoxyacetamide: Contains a phenoxy group instead of an oxazole ring.

Uniqueness

N-isopropyl-N-(4-methyloxazol-2-yl)acetamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

57067-95-5

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N-(4-methyl-1,3-oxazol-2-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C9H14N2O2/c1-6(2)11(8(4)12)9-10-7(3)5-13-9/h5-6H,1-4H3

InChI Key

FHQJBFRBPDBYLF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)N(C(C)C)C(=O)C

Origin of Product

United States

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